molecular formula C12H12N2O3 B11799137 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B11799137
M. Wt: 232.23 g/mol
InChI Key: GEJOXLMPGCLSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a chemical compound of interest in medicinal and organic chemistry research, integrating a benzoic acid moiety with a 2-oxoimidazole scaffold. The imidazole ring is a privileged structure in drug discovery, known for its widespread biological activities and presence in numerous therapeutic agents . This specific molecule, with its carboxylic acid functional group, serves as a valuable synthon or building block for the synthesis of more complex molecules. Researchers can utilize this compound in developing novel chemical entities, leveraging its potential for hydrogen bonding and ionic interactions due to the polar nature of the imidazole ring and the carboxylic acid group . The compound is intended for chemical synthesis and research applications in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(3-ethyl-2-oxoimidazol-1-yl)benzoic acid

InChI

InChI=1S/C12H12N2O3/c1-2-13-6-7-14(12(13)17)10-5-3-4-9(8-10)11(15)16/h3-8H,2H2,1H3,(H,15,16)

InChI Key

GEJOXLMPGCLSRI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN(C1=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation-Based Approaches

A primary route involves the condensation of 3-aminobenzoic acid with 3-ethyl-2-oxoimidazolidine derivatives. In a representative protocol, 3-ethyl-2-oxoimidazolidine-1-carbonyl chloride is reacted with 3-aminobenzoic acid in dichloromethane at 0–10°C, followed by gradual warming to 25°C over 12–14 hours. Triethylamine (2 equivalents) serves as both a base and acid scavenger, achieving yields of 68–72% after recrystallization from ethanol-water mixtures.

Key Reaction Parameters:

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
Temperature0°C → 25°C (gradient)Prevents exothermic side reactions
BaseTriethylamine (2 eq)Neutralizes HCl byproduct
Reaction Time12–14 hoursEnsures complete acylation

This method prioritizes purity (>99% by HPLC) by avoiding polar aprotic solvents like DMF, which can induce decarboxylation.

1,3-Dipolar Cycloaddition Strategies

Alternative routes adapt 1,3-dipolar cycloaddition to construct the imidazolone ring in situ. For example, 3-ethynylbenzoic acid reacts with in situ-generated nitrilimines (from ethylhydrazono-α-bromoglyoxylate and triethylamine) in toluene at reflux (110°C) for 48–72 hours. The reaction proceeds via a [3+2] cycloaddition, forming the imidazolone core with regioselectivity dictated by electronic effects of the ethynyl substituent.

Advantages:

  • Avoids pre-synthesis of unstable imidazolone intermediates.

  • Yields 60–75% with minimal purification.

Limitations:

  • Prolonged reaction times (up to 72 hours).

  • Requires strict anhydrous conditions to prevent hydrolysis of nitrilimines.

Intermediate Isolation and Characterization

N-Propargyl Benzimidazolone Precursors

A critical intermediate, 3-(3-ethyl-2-oxoimidazolidin-1-yl)benzoic acid propargyl ester , is synthesized by treating 3-(3-ethyl-2-oxoimidazolidin-1-yl)benzoic acid with propargyl bromide in acetone. Potassium carbonate (1.5 eq) and benzyltriethylammonium chloride (0.1 eq) catalyze the alkylation at 25°C for 6 hours. The ester is hydrolyzed to the final product using NaOH (2M) in THF/water (4:1) at 50°C for 2 hours.

Analytical Data for Intermediate:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, COOH), 7.82–7.45 (m, 4H, Ar-H), 4.78 (s, 2H, CH₂C≡CH), 3.92 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • HPLC Purity: 98.5% (C18 column, 0.1% TFA in acetonitrile/water).

Process Optimization and Scalability

Solvent and Catalytic Screening

Comparative studies highlight dichloromethane’s superiority over ethers or hydrocarbons in condensation reactions due to its low nucleophilicity, which suppresses esterification of the benzoic acid moiety. Replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates but complicates purification due to DBU’s high boiling point.

Yield Optimization Table:

SolventBaseTime (h)Yield (%)Purity (%)
DichloromethaneTriethylamine147299.1
THFTriethylamine185897.3
TolueneDBU106598.7

Large-Scale Production Considerations

Pilot-scale synthesis (10 kg batch) employs a segmented addition protocol for 3-ethyl-2-oxoimidazolidine-1-carbonyl chloride: 60% added at 2–10°C, followed by 40% at 25–35°C. This minimizes local overheating and byproducts like dimeric urea derivatives. Post-reaction, the mixture is quenched with ice-cold water (5:1 v/v), yielding a precipitate that is filtered and washed with cold ethanol (80% recovery).

Analytical and Spectroscopic Validation

Structural Confirmation

  • IR (KBr, cm⁻¹): 1685 (C=O, imidazolone), 1702 (C=O, carboxylic acid), 1280 (C-N).

  • MS (ESI-): m/z 231.1 [M–H]⁻ (calculated 232.23 g/mol).

  • XRD: Monoclinic crystal system with P2₁/c space group; hydrogen bonding between carboxylic acid and imidazolone carbonyl stabilizes the lattice.

Challenges and Alternative Routes

Byproduct Formation

Decarboxylation during high-temperature cycloaddition generates 3-ethyl-1H-imidazol-2(3H)-one as a major byproduct (15–20% yield). Adding radical inhibitors (e.g., BHT, 0.1 wt%) reduces this to <5%.

Enzymatic Hydrolysis

Recent advances utilize lipase (e.g., Candida antarctica) to hydrolyze propargyl esters under mild conditions (pH 7.0, 37°C), achieving 85% conversion in 24 hours with negligible racemization .

Biological Activity

3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound belonging to the imidazole derivative class, characterized by its unique chemical structure and diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

The molecular formula of 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is C12H12N2O3C_{12}H_{12}N_{2}O_{3}, with a molecular weight of 232.23 g/mol. Its structural characteristics contribute to its biological interactions.

PropertyValue
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
IUPAC Name3-(3-Ethyl-2-oxoimidazol-1-yl)benzoic acid
InChI KeyGEJOXLMPGCLSRI-UHFFFAOYSA-N

Anticancer Properties

Research indicates that imidazole derivatives, including 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of key signaling pathways associated with cell survival and death.

Enzyme Inhibition

This compound has been noted for its ability to inhibit specific enzymes linked to cancer progression. For instance, it has shown potential in inhibiting HSET (KIFC1), a protein essential for the proper formation of mitotic spindles in cancer cells. Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Case Studies

  • In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid on various cancer cell lines. Results indicated that the compound exhibited dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells.
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. This aligns with findings from other studies on imidazole derivatives that highlight their ability to induce oxidative damage in malignant cells.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of imidazole derivatives, including 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid. Modifications to the imidazole ring and benzoic acid moiety have been explored to enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells.

Table: Summary of Biological Activities

Activity TypeObservations
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits HSET leading to multipolar spindles
ROS ProductionIncreases oxidative stress in treated cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s unique combination of a benzoic acid and a dihydroimidazolone group distinguishes it from related structures. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound C₁₂H₁₂N₂O₃* 232.24* 3-Ethyl-2-oxoimidazoline, benzoic acid Hypothesized IDO1 inhibition
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzimidazole-2-carboxamide (27) C₂₄H₂₁N₅O 403.46 Benzimidazole, carboxamide linker IDO1 inhibitor (IC₅₀ = 0.12 µM)
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate C₁₃H₁₃N₃O₃ 259.26 Imidazo-benzimidazole, ester group Intermediate for drug synthesis
4-Cyano-3-fluorobenzoic acid derivatives (e.g., Compound 38) C₁₆H₁₁FN₂O₂ 306.28 Cyano, fluoro substituents IDO1 inhibitor (IC₅₀ = 0.09 µM)

*Estimated based on structural analogs.

  • Key Observations :
    • The benzoic acid group in the target compound likely improves aqueous solubility compared to ester derivatives (e.g., ) .
    • The 3-ethyl-2-oxoimidazoline moiety may enhance metabolic stability over simpler imidazole rings due to reduced oxidative susceptibility .
    • Compared to bulkier benzimidazole derivatives (e.g., Compound 27), the target compound’s smaller substituents might favor better membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted imidazole precursors with benzoic acid derivatives. Key steps include:

  • Catalyst Selection : Use transition-metal catalysts (e.g., Pd or Cu) for coupling reactions to form the imidazole-benzoic acid linkage .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while temperature control (80–120°C) minimizes side products .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%). Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR confirms structural integrity .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 7.5–8.1 ppm for aromatic protons; δ 1.2–1.4 ppm for ethyl groups) and 13C NMR^{13} \text{C NMR} (carbonyl signals at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3: 244.08) .
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 59.01%, H: 4.95%, N: 11.47%) .

Advanced Research Questions

Q. What computational approaches are used to predict the biological targets and binding affinity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) or kinases using AutoDock Vina. Focus on hydrogen bonding with the benzoic acid moiety and hydrophobic interactions with the ethyl-oxoimidazole group .
  • QSAR Modeling : Train models on derivatives with known IC50_{50} values to correlate structural features (e.g., substituent electronegativity) with activity .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable target binding) .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved for this compound?

  • Methodological Answer :

  • Bioavailability Studies : Measure plasma concentration-time profiles (Cmax_{\text{max}} and AUC) to assess absorption limitations. Use LC-MS/MS for quantification .
  • Metabolite Profiling : Identify hepatic metabolites via UPLC-QTOF-MS. Common Phase I modifications (e.g., hydroxylation) may reduce activity .
  • Formulation Adjustments : Nanoencapsulation or prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability .

Q. What strategies enhance the compound’s selectivity for ATP-binding enzymes (e.g., kinases) while minimizing off-target effects?

  • Methodological Answer :

  • Pharmacophore Refinement : Introduce steric hindrance (e.g., methyl groups) at C-2 of the imidazole ring to block non-target binding pockets .
  • Enzyme Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) to identify selectivity profiles. IC50_{50} shifts >10-fold indicate improved specificity .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to guide structure-based optimization .

Q. How do pH and temperature affect the compound’s stability in physiological environments?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 72 hours .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Benzoic acid derivatives typically show t1/2_{1/2} > 24 hours at pH 7.4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.